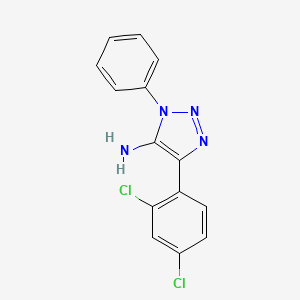![molecular formula C13H16N2O3 B6462209 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549035-28-9](/img/structure/B6462209.png)
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine (4-OCAP) is a synthetic organic compound that has been studied for its potential uses in medicinal chemistry. It is a heterocyclic compound composed of a pyridine ring and an oxolane ring connected by a carbon bridge. 4-OCAP has been the subject of a number of scientific studies, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Applications De Recherche Scientifique
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial and antifungal activity, and has been used in the synthesis of a variety of biologically active compounds, such as peptidomimetics and inhibitors of HIV-1 protease. In addition, 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in cancer research, with research focusing on its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is not yet fully understood. However, it is believed that the compound has an effect on the cell membrane, possibly resulting in the disruption of the membrane and the induction of apoptosis. In addition, 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been shown to interact with a variety of proteins, including those involved in signal transduction, DNA replication, and cell cycle regulation.
Biochemical and Physiological Effects
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has an inhibitory effect on the growth of a number of bacterial and fungal species. In addition, 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is its low toxicity, which makes it suitable for use in a variety of biological studies. In addition, the compound is relatively stable and can be stored for extended periods of time. However, 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is not water soluble, which can limit its use in certain applications.
Orientations Futures
The potential applications of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine are still being explored, and there are a number of future directions for research. One area of research is the development of new synthetic methods for the production of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine. In addition, further studies are needed to explore the mechanism of action of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine and to identify new biological targets for the compound. Finally, the potential therapeutic applications of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine need to be further explored.
Méthodes De Synthèse
4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine can be synthesized from a variety of starting materials, including pyridine, oxalyl chloride, and ethyl azide. The synthesis involves the formation of a carbon bridge between the pyridine and oxalyl chloride, followed by the addition of ethyl azide to the resulting intermediate. This reaction is then followed by a series of steps involving the formation of an iminium ion, a cyclization reaction, and a deprotonation reaction. The final product is 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine.
Propriétés
IUPAC Name |
oxolan-3-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-3-6-17-9-10)15-7-12(8-15)18-11-1-4-14-5-2-11/h1-2,4-5,10,12H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTAJPZHYVHZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)
![5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462180.png)
![(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6462192.png)
![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6462208.png)